molecular formula C8H5FN2O2 B14068777 4-Fluoro-5-methyl-2-nitrobenzonitrile

4-Fluoro-5-methyl-2-nitrobenzonitrile

Cat. No.: B14068777
M. Wt: 180.14 g/mol
InChI Key: XZCIRRSCAWVTPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-5-methyl-2-nitrobenzonitrile can be synthesized through the reaction of 2-methyl-4-fluoro-5-nitrophenol with dichloromethane in the presence of trifluoromethanesulfonic anhydride . The reaction conditions typically involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methyl-2-nitrobenzonitrile undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Reduction: 4-Fluoro-5-methyl-2-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 4-Fluoro-5-methyl-2-nitrobenzoic acid.

Scientific Research Applications

4-Fluoro-5-methyl-2-nitrobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methyl-2-nitrobenzonitrile depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the nitrile group can form coordination complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-methyl-2-nitrobenzonitrile is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

4-fluoro-5-methyl-2-nitrobenzonitrile

InChI

InChI=1S/C8H5FN2O2/c1-5-2-6(4-10)8(11(12)13)3-7(5)9/h2-3H,1H3

InChI Key

XZCIRRSCAWVTPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])C#N

Origin of Product

United States

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